molecular formula C29H29F3N2O5S B11451860 Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Cat. No.: B11451860
M. Wt: 574.6 g/mol
InChI Key: XVJJGEXNEHNOSE-UHFFFAOYSA-N
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Description

Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H29F3N2O5S

Molecular Weight

574.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H29F3N2O5S/c1-4-38-27(35)18-8-10-22(11-9-18)39-17-24-23-16-26(37-3)25(36-2)14-19(23)12-13-34(24)28(40)33-21-7-5-6-20(15-21)29(30,31)32/h5-11,14-16,24H,4,12-13,17H2,1-3H3,(H,33,40)

InChI Key

XVJJGEXNEHNOSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4)C(F)(F)F)OC)OC

Origin of Product

United States

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